molecular formula C18H16ClN3O2S B11979501 4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone

4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11979501
M. Wt: 373.9 g/mol
InChI Key: ZAIWUNYRSRGFKW-KEBDBYFISA-N
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Description

4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a chemical compound known for its unique structure and properties It is a derivative of 4-chlorobenzaldehyde and features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring and hydrazone moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone: The parent compound with similar structural features.

    4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazine: A related compound with a hydrazine moiety instead of a hydrazone.

    4-Chlorobenzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazide: Another related compound with a hydrazide functional group.

Uniqueness

This compound stands out due to its unique combination of a thiazole ring and hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16ClN3O2S/c1-23-16-8-5-13(9-17(16)24-2)15-11-25-18(21-15)22-20-10-12-3-6-14(19)7-4-12/h3-11H,1-2H3,(H,21,22)/b20-10+

InChI Key

ZAIWUNYRSRGFKW-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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